Cas no 82703-02-4 (Hydroxylamine, O-[3-(4-fluorophenyl)-2-propenyl]-)
![Hydroxylamine, O-[3-(4-fluorophenyl)-2-propenyl]- structure](https://www.kuujia.com/scimg/cas/82703-02-4x500.png)
Hydroxylamine, O-[3-(4-fluorophenyl)-2-propenyl]- Chemical and Physical Properties
Names and Identifiers
-
- Hydroxylamine, O-[3-(4-fluorophenyl)-2-propenyl]-
- O-[3-(4-fluorophenyl)prop-2-enyl]hydroxylamine
- 82703-02-4
- O-[3-(4-FLUOROPHENYL)PROP-2-EN-1-YL]HYDROXYLAMINE
- SCHEMBL11112588
- EN300-1812782
-
- Inchi: InChI=1S/C9H10FNO/c10-9-5-3-8(4-6-9)2-1-7-12-11/h1-6H,7,11H2/b2-1+
- InChI Key: FGFKWFOGLDFDFE-OWOJBTEDSA-N
- SMILES: C1=CC(=CC=C1C=CCON)F
Computed Properties
- Exact Mass: 167.074642105g/mol
- Monoisotopic Mass: 167.074642105g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 35.2Ų
Hydroxylamine, O-[3-(4-fluorophenyl)-2-propenyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1812782-0.05g |
O-[3-(4-fluorophenyl)prop-2-en-1-yl]hydroxylamine |
82703-02-4 | 0.05g |
$768.0 | 2023-06-01 | ||
Enamine | EN300-1812782-0.5g |
O-[3-(4-fluorophenyl)prop-2-en-1-yl]hydroxylamine |
82703-02-4 | 0.5g |
$877.0 | 2023-06-01 | ||
Enamine | EN300-1812782-10.0g |
O-[3-(4-fluorophenyl)prop-2-en-1-yl]hydroxylamine |
82703-02-4 | 10g |
$3929.0 | 2023-06-01 | ||
Enamine | EN300-1812782-1.0g |
O-[3-(4-fluorophenyl)prop-2-en-1-yl]hydroxylamine |
82703-02-4 | 1g |
$914.0 | 2023-06-01 | ||
Enamine | EN300-1812782-5.0g |
O-[3-(4-fluorophenyl)prop-2-en-1-yl]hydroxylamine |
82703-02-4 | 5g |
$2650.0 | 2023-06-01 | ||
Enamine | EN300-1812782-0.25g |
O-[3-(4-fluorophenyl)prop-2-en-1-yl]hydroxylamine |
82703-02-4 | 0.25g |
$840.0 | 2023-06-01 | ||
Enamine | EN300-1812782-2.5g |
O-[3-(4-fluorophenyl)prop-2-en-1-yl]hydroxylamine |
82703-02-4 | 2.5g |
$1791.0 | 2023-06-01 | ||
Enamine | EN300-1812782-0.1g |
O-[3-(4-fluorophenyl)prop-2-en-1-yl]hydroxylamine |
82703-02-4 | 0.1g |
$804.0 | 2023-06-01 |
Hydroxylamine, O-[3-(4-fluorophenyl)-2-propenyl]- Related Literature
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
Additional information on Hydroxylamine, O-[3-(4-fluorophenyl)-2-propenyl]-
Hydroxylamine, O-[3-(4-fluorophenyl)-2-propenyl]- (CAS No. 82703-02-4): A Comprehensive Overview
Hydroxylamine, O-[3-(4-fluorophenyl)-2-propenyl]-, identified by its CAS number 82703-02-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, combines a hydroxylamine moiety with an 3-(4-fluorophenyl)-2-propenyl side chain, making it a versatile intermediate in the development of novel therapeutic agents.
The significance of this compound lies in its potential applications across various domains of chemical biology and medicinal chemistry. The presence of a fluorine atom in the aromatic ring introduces electronic and steric effects that can modulate the reactivity and biological activity of the molecule. Such features are highly valued in drug design, as they can enhance binding affinity to biological targets and improve metabolic stability.
In recent years, there has been a surge in research focused on fluorinated compounds due to their demonstrated advantages in pharmaceutical applications. The incorporation of fluorine into molecular structures often leads to increased lipophilicity, reduced metabolic clearance, and enhanced binding interactions with enzymes and receptors. This has spurred interest in developing new synthetic methodologies for fluorinated hydroxylamine derivatives, such as Hydroxylamine, O-[3-(4-fluorophenyl)-2-propenyl]-.
The synthesis of Hydroxylamine, O-[3-(4-fluorophenyl)-2-propenyl]- involves intricate organic transformations that require precise control over reaction conditions. The synthesis typically begins with the preparation of the 3-(4-fluorophenyl)-2-propenyl moiety, which is then coupled with hydroxylamine under controlled conditions to yield the desired product. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels.
The structural complexity of this compound makes it a valuable building block for the synthesis of more intricate molecules. Researchers have leveraged its reactivity to develop novel scaffolds for drug candidates targeting various diseases. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in cancer metabolism and as modulators of immune responses.
One of the most compelling aspects of Hydroxylamine, O-[3-(4-fluorophenyl)-2-propenyl]- is its role in the development of targeted therapies. The combination of hydroxylamine and the fluorinated aromatic side chain provides a unique profile that can be tailored to interact with specific biological pathways. This has led to its incorporation into libraries of compounds used in high-throughput screening campaigns to identify new drug candidates.
The pharmacological properties of this compound have been investigated through both computational modeling and experimental studies. Molecular dynamics simulations have been used to predict how it might interact with biological targets, while in vitro assays have provided insights into its efficacy and selectivity. These studies have highlighted its potential as a lead compound for further optimization.
In addition to its therapeutic applications, Hydroxylamine, O-[3-(4-fluorophenyl)-2-propenyl]- has shown promise in materials science. Its unique structural features make it suitable for use in the development of advanced polymers and functional materials. Researchers are exploring its potential as a monomer or cross-linking agent to create novel materials with enhanced properties.
The future prospects for this compound are bright, with ongoing research aimed at expanding its utility across multiple fields. Innovations in synthetic chemistry are expected to further streamline its production, making it more accessible for industrial applications. Collaborative efforts between academia and industry are likely to drive the development of new derivatives and applications.
In conclusion, Hydroxylamine, O-[3-(4-fluorophenyl)-2-propenyl]- (CAS No. 82703-02-4) represents a significant advancement in chemical biology and medicinal chemistry. Its unique structure and versatile reactivity make it a valuable tool for drug discovery and material science applications. As research continues to uncover new possibilities for this compound, its impact on science and technology is poised to grow exponentially.
82703-02-4 (Hydroxylamine, O-[3-(4-fluorophenyl)-2-propenyl]-) Related Products
- 171503-27-8(2-(4-methylbenzenesulfonyl)benzaldehyde)
- 148043-96-3((2S)-2-amino-4,4,5,5,5-pentafluoropentanoic acid)
- 2137026-54-9(Carbamic acid, N-[(1R)-1-(cyclopropylcarbonyl)propyl]-, 1,1-dimethylethyl ester)
- 2034325-39-6(benzyl N-{2-oxo-2-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethyl}carbamate)
- 122-19-0(Benzyldimethylstearylammonium chloride)
- 956208-04-1(N-Methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine)
- 1361695-58-0(6-(Chloromethyl)-3-(difluoromethyl)-4-methylpyridine-2-methanol)
- 223671-52-1(1-Chloroisoquinoline-5-carbaldehyde)
- 117976-89-3(Rabeprazole)
- 2411194-90-4(2-[(6-Methanesulfonylpyridin-3-yl)formamido]-2-phenylacetamide)




